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Compound Name: 1,3-Diphenylpropanetrione

Cat. No.: B1361502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1,3-diphenyl-1,2,3-propanetrione (diphenyltriketone) is

exceptionally scarce in publicly available scientific literature. This guide provides a

comprehensive overview of its expected physical and chemical properties based on

established principles of organic chemistry and data from analogous compounds. The

information herein is intended to serve as a theoretical framework and guide for future

research.

Introduction
Diphenyltriketone, systematically named 1,3-diphenyl-1,2,3-propanetrione, is an organic

compound featuring a three-carbon backbone flanked by two phenyl groups, with each carbon

atom of the propane chain bearing a carbonyl group. The anhydrous form is assigned the CAS

number 643-75-4. However, vicinal tricarbonyl compounds are known for their high reactivity

and propensity to form hydrates, particularly at the central carbonyl carbon. Consequently,

diphenyltriketone is frequently encountered and cataloged as its hydrate, 1,3-diphenyl-1,2,3-

propanetrione hydrate (CAS number: 131375-75-2).[1] This guide will primarily focus on the

properties of this more stable hydrated form.

The unique electronic and structural features of the 1,2,3-tricarbonyl moiety suggest potential

for interesting reactivity and biological activity, making it a molecule of interest for further

investigation in medicinal chemistry and materials science.
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Physical and Chemical Properties
Due to the lack of direct experimental data, the following properties are predicted based on the

analysis of similar structures.

Structure and Hydration
The anhydrous form of diphenyltriketone possesses three contiguous, highly electrophilic

carbonyl carbons. The central carbonyl group is particularly susceptible to nucleophilic attack

by water, leading to the formation of a stable gem-diol. This is analogous to the well-known

behavior of ninhydrin. The equilibrium between the anhydrous and hydrated forms is expected

to lie heavily towards the hydrate under ambient, aqueous, or even atmospheric moisture

conditions.

Anhydrous Diphenyltriketone
Diphenyltriketone Hydrate

+ H2O
- H2O

Click to download full resolution via product page

Caption: Equilibrium between anhydrous diphenyltriketone and its hydrate.

Predicted Physical Properties
Quantitative physical properties for diphenyltriketone and its hydrate are not available. The

table below provides a comparison with a structurally related diketone, 1,3-diphenyl-1,3-

propanedione (dibenzoylmethane), to offer a qualitative estimation.
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Property
Diphenyltriketone
(Predicted)

1,3-Diphenyl-1,3-
propanedione
(Experimental)

Molecular Formula C₁₅H₁₀O₃ C₁₅H₁₂O₂

Molecular Weight 238.24 g/mol 224.26 g/mol

Appearance Likely a crystalline solid. Crystalline solid.[2]

Melting Point

Expected to be a relatively

high-melting solid, likely

decomposing upon melting.

77-79 °C[2]

Boiling Point

Not applicable; likely to

decompose at elevated

temperatures.

219-221 °C at 18 mmHg[2]

Solubility

Predicted to be soluble in polar

organic solvents (e.g., DMSO,

DMF) and moderately soluble

in chlorinated solvents and

acetone. Sparingly soluble in

nonpolar solvents and water.

Soluble in many organic

solvents.

Spectroscopic Characterization (Predicted)
No experimental spectra for diphenyltriketone or its hydrate are publicly available. The following

are predictions based on the analysis of related functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR:

Aromatic Protons: Multiple signals are expected in the range of δ 7.2-8.2 ppm,

corresponding to the protons on the two phenyl rings. The ortho protons to the carbonyl

groups will be the most deshielded.
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Hydroxyl Protons (Hydrate): A broad singlet is anticipated for the two hydroxyl protons of the

gem-diol in the hydrate. Its chemical shift would be dependent on the solvent and

concentration.

¹³C NMR:

Carbonyl Carbons: In the anhydrous form, three distinct signals are expected in the highly

deshielded region of the spectrum (δ 180-200 ppm). For the hydrate, the central hydrated

carbonyl carbon would shift significantly upfield (to the δ 90-100 ppm region), while the two

flanking ketone carbons would remain in the δ 190-200 ppm range.

Aromatic Carbons: Signals for the phenyl carbons would appear in the typical aromatic

region (δ 125-140 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be a key tool in distinguishing between the anhydrous and hydrated

forms.

Anhydrous Form: Strong, distinct carbonyl (C=O) stretching bands would be expected

between 1680 and 1750 cm⁻¹. The interaction between the adjacent carbonyls would likely

lead to multiple, closely spaced absorption bands.

Hydrated Form: A broad O-H stretching band would be prominent in the region of 3200-3600

cm⁻¹. The intensity of the C=O stretching bands corresponding to the central carbonyl would

be absent or significantly diminished, while the two terminal ketone bands would remain

around 1680-1700 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
The presence of the benzoyl chromophores would result in UV absorption.

π → π* Transitions: Strong absorption bands are expected below 300 nm.

n → π* Transitions: Weaker absorption bands are anticipated at longer wavelengths,

potentially extending into the visible region, which might impart a color (likely yellow) to the

compound.[3]
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Experimental Protocols (Theoretical)
As no synthesis has been reported, the following is a proposed, theoretical protocol.

Proposed Synthesis of 1,3-Diphenyl-1,2,3-propanetrione
Hydrate
A plausible route to diphenyltriketone hydrate is the oxidation of 1,3-diphenyl-1,3-

propanedione.

Reaction: Oxidation of 1,3-diphenyl-1,3-propanedione.

Reagents and Equipment:

1,3-diphenyl-1,3-propanedione

Selenium dioxide (SeO₂) or other suitable oxidizing agent

Dioxane or a similar inert solvent

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator,

recrystallization apparatus)

Methodology:

Dissolve 1,3-diphenyl-1,3-propanedione in dioxane in a round-bottom flask.

Add a stoichiometric amount of selenium dioxide.

Heat the mixture to reflux with stirring for several hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and filter to remove selenium metal by-product.
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Remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield the hydrated product.
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Caption: Theoretical workflow for the synthesis of diphenyltriketone hydrate.
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Reactivity and Stability
Reactivity: The carbonyl groups of diphenyltriketone are highly electrophilic and are expected

to be reactive towards a wide range of nucleophiles. The central carbonyl, being the most

electron-deficient, is the most probable site of initial attack.

Stability: The anhydrous form is likely to be unstable and highly sensitive to moisture. The

hydrate is expected to be significantly more stable and is the form that would likely be

isolated and handled under normal laboratory conditions. Thermal stability is predicted to be

limited, with decomposition occurring at higher temperatures.

Potential Biological Activity and Signaling Pathways
Direct studies on the biological effects of diphenyltriketone are not available. However, the α,β-

unsaturated carbonyl moiety, which can be seen as a related structural feature, is known to be

a reactive Michael acceptor and can exhibit toxicity by interacting with biological nucleophiles

like proteins and DNA.[4][5] Compounds containing tricarbonyl functionalities have been

investigated for various biological activities, including antimicrobial effects.[6][7]

Given its structure, diphenyltriketone could potentially interact with various cellular targets.

However, without experimental data, any discussion of its effects on specific signaling

pathways would be purely speculative. Further research is required to determine its cytotoxic,

antimicrobial, or other pharmacological properties.

Conclusion
Diphenyltriketone, and more specifically its hydrate, represents a chemical entity with

interesting but largely unexplored properties. The high density of reactive carbonyl groups

within a compact, conjugated system suggests a rich and complex chemical reactivity. This

technical guide, based on theoretical predictions and comparisons with analogous structures,

aims to provide a foundation for researchers interested in the synthesis, characterization, and

evaluation of this intriguing molecule. Experimental validation of the properties outlined herein

is a necessary and promising area for future research in organic and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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